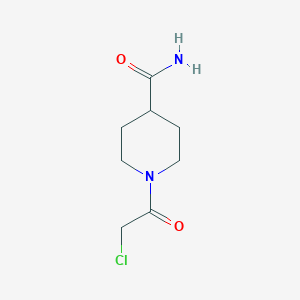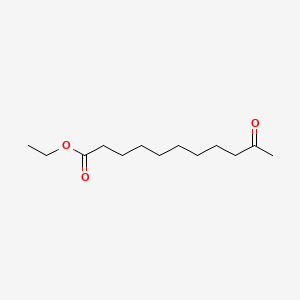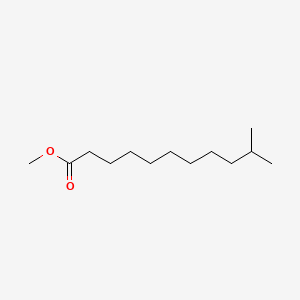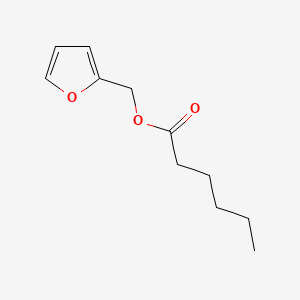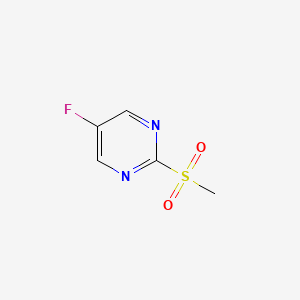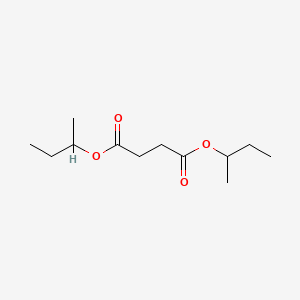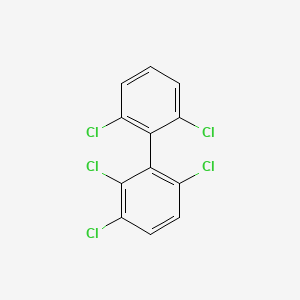
2,2',3,6,6'-Pentachlorobiphenyl
描述
2,2',3,6,6'-Pentachlorobiphenyl (PCB-96) is a polychlorinated biphenyl, a class of organic compounds consisting of two benzene rings bonded together with chlorine atoms attached at various positions. PCBs are known for their chemical stability and resistance to acids, bases, and heat, making them useful in various industrial applications. due to their persistence in the environment and potential health risks, their production has been banned in many countries.
作用机制
Target of Action
The primary target of 2,2’,3,6,6’-Pentachlorobiphenyl is the p53 protein , a crucial component in maintaining genetic stability . It also targets the aryl hydrocarbon receptor and the estrogen receptor .
Biochemical Pathways
The compound affects the cell cycle progression that is closely connected to p53, resulting in mitotic arrest . This implies that 2,2’,3,6,6’-Pentachlorobiphenyl induces mitotic arrest by interfering with mitotic spindle assembly, followed by genetic instability which triggers p53-activating signals to prevent further polyploidization .
Pharmacokinetics
As a polychlorinated biphenyl (pcb), it is known to be highly lipophilic , which suggests that it can easily cross cell membranes and bioaccumulate in tissues.
Result of Action
The molecular and cellular effects of 2,2’,3,6,6’-Pentachlorobiphenyl’s action include the activation of p53-dependent transcription, induction of p53 nuclear accumulation, and the triggering of mitotic arrest . In the absence of functional p53, polyploidy is caused by 2,2’,3,6,6’-Pentachlorobiphenyl .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,6,6’-Pentachlorobiphenyl. As a PCB, it is resistant to chemical and biological degradation, leading to its accumulation in the environment, in animals, and even in human tissues . The compound’s chiral properties can also influence its enantioselective toxic effects .
准备方法
Synthetic Routes and Reaction Conditions: PCB-96 can be synthesized through the chlorination of biphenyl. The process involves the substitution of hydrogen atoms on the biphenyl rings with chlorine atoms under controlled conditions. The reaction typically requires a catalyst, such as ferric chloride (FeCl₃), and is conducted at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of PCB-96 involves the chlorination of biphenyl in the presence of a catalyst. The reaction is carried out in a reactor vessel under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The resulting product is then purified through distillation and other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions: PCB-96 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: PCB-96 can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions involve replacing chlorine atoms with other functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, using appropriate reagents and conditions.
Major Products Formed:
Oxidation: The oxidation of PCB-96 can lead to the formation of biphenylquinones and other oxidized derivatives.
Reduction: Reduction reactions can produce partially or fully dechlorinated biphenyls.
Substitution: Substitution reactions can result in the formation of hydroxylated or aminated biphenyls.
科学研究应用
Chemistry: PCB-96 is used as a model compound in the study of polychlorinated biphenyls and their environmental impact. It serves as a reference in analytical methods for detecting and quantifying PCBs in environmental samples.
Biology: Research on PCB-96 has focused on its toxicological effects on living organisms. Studies have shown that PCB-96 can disrupt endocrine function, affect reproductive health, and cause developmental abnormalities in animals.
Medicine: PCB-96 has been investigated for its potential role in human health. Exposure to PCB-96 has been linked to various health issues, including cancer, immune system disorders, and neurological effects.
Industry: Although the production of PCBs has been banned, PCB-96 is still used in research to understand the behavior and fate of PCBs in the environment. It helps in developing remediation strategies for contaminated sites.
相似化合物的比较
PCB-96 is one of many polychlorinated biphenyl congeners, each with unique properties and effects. Some similar compounds include:
2,2',3,4,6-Pentachlorobiphenyl (PCB-95): Similar to PCB-96, PCB-95 is also a persistent environmental pollutant with toxic effects on living organisms.
2,2',4,6,6'-Pentachlorobiphenyl (PeCB): PeCB has been shown to induce mitotic arrest and activate p53-dependent transcription pathways.
2,2',3,5',6-Pentachlorobiphenyl (PCB-95): PCB-95 has been studied for its enantioselective toxicity effects on developing brains in zebrafish larvae.
Each of these compounds has unique structural features and biological activities, making them important subjects of scientific research.
属性
IUPAC Name |
1,2,4-trichloro-3-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-2-1-3-7(14)10(6)11-8(15)4-5-9(16)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFGAXUIQVKBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074216 | |
| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73575-54-9 | |
| Record name | 1,1′-Biphenyl, 2,2′,3,6,6′-pentachloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73575-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,6,6'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K42VE4HVAP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


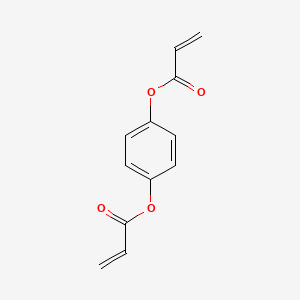

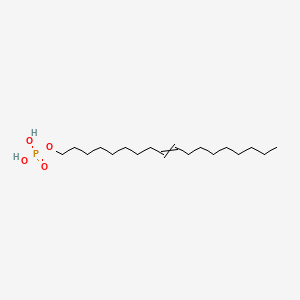
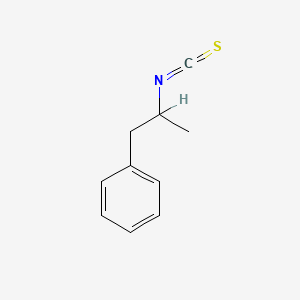
![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1593803.png)

